molecular formula C11H7ClFNO4S B6244290 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate CAS No. 2411286-33-2

4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate

Cat. No.: B6244290
CAS No.: 2411286-33-2
M. Wt: 303.7
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Description

4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is an organic compound that features a complex structure with a pyridine ring substituted with a chlorine atom and an oxyphenyl group, which is further connected to a fluoranesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate typically involves the following steps:

    Formation of 5-chloropyridin-2-ol: This can be achieved by chlorination of pyridine-2-ol using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.

    Etherification: The 5-chloropyridin-2-ol is then reacted with 4-hydroxyphenyl fluoranesulfonate in the presence of a base such as potassium carbonate or sodium hydride to form the desired ether linkage.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This might include continuous flow reactions, automated purification systems, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups if present in derivatives of the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution can be facilitated by bases such as sodium hydroxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or alcohols, depending on the functional groups present.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate can be used as a building block for more complex molecules

Biology and Medicine

This compound may serve as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals. Its derivatives could exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a valuable compound in medicinal chemistry research.

Industry

In materials science, the compound can be used in the development of novel polymers or as a component in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. The fluoranesulfonate group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-bromopyridin-2-yl)oxy]phenyl fluoranesulfonate
  • 4-[(5-iodopyridin-2-yl)oxy]phenyl fluoranesulfonate
  • 4-[(5-methylpyridin-2-yl)oxy]phenyl fluoranesulfonate

Uniqueness

Compared to its analogs, 4-[(5-chloropyridin-2-yl)oxy]phenyl fluoranesulfonate is unique due to the presence of the chlorine atom, which can influence its reactivity and interaction with other molecules. The chlorine substituent can participate in various chemical reactions, making the compound versatile for different synthetic applications.

Properties

CAS No.

2411286-33-2

Molecular Formula

C11H7ClFNO4S

Molecular Weight

303.7

Purity

95

Origin of Product

United States

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